![molecular formula C6H15NS3 B14157660 2-[Bis(2-sulfanylethyl)amino]ethanethiol CAS No. 4201-86-9](/img/structure/B14157660.png)
2-[Bis(2-sulfanylethyl)amino]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-sulfanylethyl)amino]ethanethiol is an organosulfur compound with the molecular formula C6H15NS3. It is characterized by the presence of three thiol groups and an amino group, making it a versatile compound in various chemical reactions and applications. The compound is known for its ability to form strong bonds with metals, which is useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-sulfanylethyl)amino]ethanethiol typically involves the reaction of 2-chloroethanethiol with bis(2-mercaptoethyl)amine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions usually include a solvent such as dichloromethane or ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-sulfanylethyl)amino]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiolates are produced.
Substitution: Substituted amines or thioethers are formed.
Applications De Recherche Scientifique
2-[Bis(2-sulfanylethyl)amino]ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]ethanethiol involves its ability to form strong bonds with metal ions through its thiol and amino groups. This property allows it to act as a chelating agent, stabilizing metal ions in various chemical and biological systems. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved include the formation of stable metal-thiol complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol: Similar in structure but lacks the bis(2-sulfanylethyl) groups.
Thiirane: Contains a sulfur atom in a three-membered ring, differing in structure and reactivity.
Triethanolamine: Contains three hydroxyl groups instead of thiol groups.
Uniqueness
2-[Bis(2-sulfanylethyl)amino]ethanethiol is unique due to its combination of three thiol groups and an amino group, which provides it with a high affinity for metal ions and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong metal binding and stability.
Propriétés
Numéro CAS |
4201-86-9 |
|---|---|
Formule moléculaire |
C6H15NS3 |
Poids moléculaire |
197.4 g/mol |
Nom IUPAC |
2-[bis(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C6H15NS3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 |
Clé InChI |
CSDZDBQCGPJRDC-UHFFFAOYSA-N |
SMILES canonique |
C(CS)N(CCS)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)
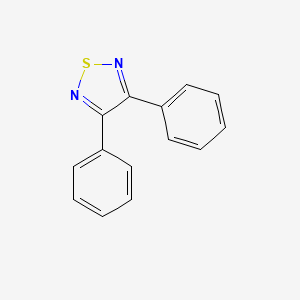
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
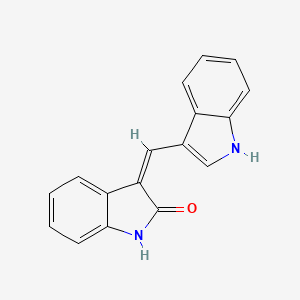
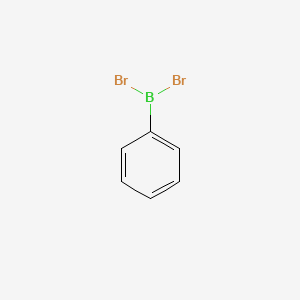

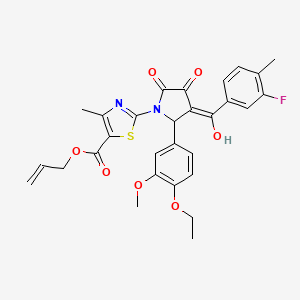
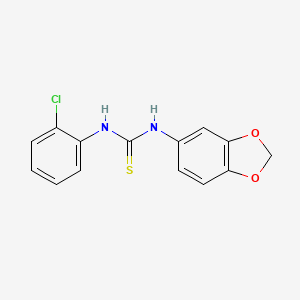
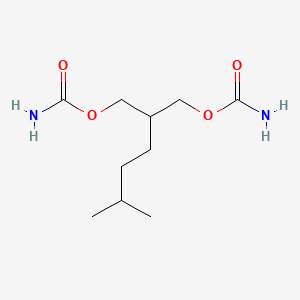
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)


![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

